Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-
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Overview
Description
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique structure that combines an indole moiety with a piperidinone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidinone ring can be introduced through a series of reactions involving the appropriate starting materials and reagents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell biology and biochemistry.
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A non-steroidal anti-inflammatory drug used to treat pain and inflammation.
Lysergic acid diethylamide (LSD): A psychoactive compound with potent effects on the central nervous system.
The uniqueness of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one lies in its combination of an indole moiety with a piperidinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H26N2O2/c1-12-14(3)21(10-8-19(12)22)9-7-16-13(2)20-18-6-5-15(23-4)11-17(16)18/h5-6,11-12,14,20H,7-10H2,1-4H3 |
InChI Key |
JTJYSWCGATUTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1=O)CCC2=C(NC3=C2C=C(C=C3)OC)C)C |
Origin of Product |
United States |
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